Cas no 106572-02-5 (methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate)

Methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate is a protected amino acid derivative commonly used in peptide synthesis and organic chemistry research. The tert-butoxycarbonyl (Boc) group provides selective protection for the amine functionality, enabling controlled deprotection under mild acidic conditions. The methyl ester moiety enhances solubility in organic solvents, facilitating purification and handling. This compound serves as a versatile intermediate for constructing complex peptides or modified amino acid structures, particularly in solid-phase peptide synthesis (SPPS). Its stability under basic conditions and compatibility with standard coupling reagents make it a practical choice for stepwise elongation of peptide chains. The phenylalanine side chain contributes to hydrophobic interactions in target molecules.
methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate structure
106572-02-5 structure
Product name:methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate
CAS No:106572-02-5
MF:C17H24N2O5
MW:336.382864952087
MDL:MFCD01046124
CID:5240619
PubChem ID:3112534

methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate
    • (S)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanamido)acetate
    • Methyl (tert-butoxycarbonyl)phenylalanylglycinate
    • methyl(2-tert-butoxycarbonylamino-3-phenylpropionylamino)acetate
    • Methyl (2-tert-butoxycarbonylamino-3-phenylpropionylamino)acetate
    • methyl ({2-[(tert-butoxycarbonyl)amino]-3-phenylpropa
    • Glycine, N-(N-carboxy-3-phenyl-DL-alanyl)-, N-tert-butyl methyl ester (7CI)
    • methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate
    • MDL: MFCD01046124
    • Inchi: 1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)
    • InChI Key: KRYDBLGWCUNDCJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCC(=O)OC)=O)CC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 439
  • XLogP3: 1.9
  • Topological Polar Surface Area: 93.7

methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418204-100mg
Methyl (tert-butoxycarbonyl)phenylalanylglycinate
106572-02-5 95%
100mg
¥6924.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418204-250mg
Methyl (tert-butoxycarbonyl)phenylalanylglycinate
106572-02-5 95%
250mg
¥6739.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418204-1g
Methyl (tert-butoxycarbonyl)phenylalanylglycinate
106572-02-5 95%
1g
¥8478.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418204-10g
Methyl (tert-butoxycarbonyl)phenylalanylglycinate
106572-02-5 95%
10g
¥31496.00 2024-08-09
Enamine
EN300-296217-0.1g
methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate
106572-02-5
0.1g
$364.0 2023-09-06
Enamine
EN300-296217-0.5g
methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate
106572-02-5
0.5g
$397.0 2023-09-06
Enamine
EN300-296217-1.0g
methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate
106572-02-5
1g
$0.0 2023-06-07
Enamine
EN300-296217-0.25g
methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate
106572-02-5
0.25g
$381.0 2023-09-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01035932-1g
Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate
106572-02-5 95%
1g
¥1750.0 2023-04-06
Enamine
EN300-296217-5.0g
methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate
106572-02-5
5.0g
$908.0 2023-02-28

Additional information on methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate

Methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate (CAS No. 106572-02-5): An Overview of Its Structure, Synthesis, and Applications

Methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate (CAS No. 106572-02-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid ester, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structure and chemical properties make it an essential building block in the development of novel therapeutics and diagnostic agents.

The molecular structure of methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate is characterized by a central methyl ester group, an amido linkage, and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. The presence of the Boc group ensures that the amino functionality remains protected during synthetic manipulations, allowing for selective reactions at other sites of the molecule. This feature is particularly useful in multistep syntheses where controlled deprotection is required.

Recent advancements in synthetic methodologies have led to the development of efficient and scalable routes for the preparation of methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate. One such method involves the coupling of N-Boc-L-phenylalanine with methyl bromoacetate in the presence of a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This reaction typically proceeds under mild conditions, yielding high yields and excellent purity. The resulting compound can be further modified through various chemical transformations to produce a wide range of derivatives with diverse biological activities.

In the context of medicinal chemistry, methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate has been extensively studied for its potential applications in drug discovery. Its structural similarity to natural amino acids makes it an attractive candidate for the design of peptidomimetics, which are synthetic compounds that mimic the structure and function of peptides. These peptidomimetics can be used to target specific biological pathways or receptors, offering new avenues for the treatment of various diseases.

One notable application of methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate is in the development of inhibitors for proteases, enzymes that play crucial roles in many physiological processes. For example, researchers have utilized this compound as a starting material to synthesize potent inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and have been implicated in conditions such as cancer metastasis and arthritis. By selectively inhibiting MMPs, these compounds can potentially slow down disease progression and improve patient outcomes.

Beyond its use in drug discovery, methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate has also found applications in diagnostic imaging. The ability to modify this compound with various functional groups allows for the creation of imaging agents that can be used to visualize specific biomarkers or cellular processes. For instance, conjugation with fluorescent dyes or radiolabels can enable real-time monitoring of disease progression or treatment efficacy using techniques such as fluorescence microscopy or positron emission tomography (PET).

The versatility and synthetic accessibility of methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate make it an invaluable tool in both academic research and industrial settings. Its use as a building block for complex molecules has facilitated significant advancements in areas such as protein engineering, combinatorial chemistry, and high-throughput screening. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow even further.

In conclusion, methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate (CAS No. 106572-02-5) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an essential intermediate in the synthesis of bioactive molecules and peptides. Ongoing research into its potential uses continues to expand its impact on drug discovery and diagnostic imaging, highlighting its significance as a key player in modern chemical biology.

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Amadis Chemical Company Limited
(CAS:106572-02-5)methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate
A993051
Purity:99%/99%
Quantity:5g/1g
Price ($):667.0/230.0